![molecular formula C14H23F3N2O2 B1455193 叔丁基 2-(三氟甲基)-1,8-二氮杂螺[4.5]癸烷-8-羧酸酯 CAS No. 1251020-85-5](/img/structure/B1455193.png)
叔丁基 2-(三氟甲基)-1,8-二氮杂螺[4.5]癸烷-8-羧酸酯
描述
Tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate, also known as BTD, is a chemical compound that has gained attention in scientific research due to its unique properties. BTD is a spirocyclic compound that contains a diazaspiro ring system, which makes it an interesting target for synthetic chemists. In
科学研究应用
合成和结构研究
对螺氧唑烷酮和二氮杂螺衍生物的研究(它们在结构上与叔丁基 2-(三氟甲基)-1,8-二氮杂螺[4.5]癸烷-8-羧酸酯相关)一直集中在它们的合成和在药物化学中的潜在应用上。一系列螺氧唑烷酮-2,4-二酮衍生物的合成和构效关系研究揭示了它们作为胆碱能剂的潜力,显示出对皮质 M1 受体的亲和力,并逆转了小鼠中东莨菪碱引起的损伤,表明它们在设计新的用于抗痴呆药物的毒蕈碱激动剂中的效用 (塚本等,1993)。类似地,发现基于 1-氧杂-4,9-二氮杂螺[5.5]十一烷的三取代脲类作为有效的可溶性环氧化合物水解酶抑制剂,突出了此类化合物在治疗慢性肾病中的治疗潜力 (加藤等,2014)。
受体活性和药理作用
相关化合物的受体活性和药理作用已被广泛研究,证明了它们与各种受体位点的相互作用及其潜在的治疗应用。例如,已经研究了 2-氮杂螺[4.4]壬烷和[4.5]癸烷-1,3-二酮的 N-(4-芳基哌嗪-1-基)烷基衍生物的合成和 5-HT1A/5-HT2A 受体活性,揭示了有效的 5-HT1A 配体和潜在的功能性 5-HT1A/5-HT2A 特性 (Obniska 等,2006)。
代谢和毒性研究
代谢和毒性研究提供了对叔丁基化合物的潜在健康风险和生物相互作用的见解。例如,加速器质谱法研究的小鼠中 MTBE 和 TBA 与 DNA 的加合突出了此类化合物的潜在毒理学意义 (袁等,2007)。还研究了丁基羟基甲苯和相关烷基苯酚对小鼠的肺毒性,揭示了毒性效力的结构要求并提出了肺损伤的机制 (水谷等,1982)。
属性
IUPAC Name |
tert-butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23F3N2O2/c1-12(2,3)21-11(20)19-8-6-13(7-9-19)5-4-10(18-13)14(15,16)17/h10,18H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGIXNJTEPLEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(N2)C(F)(F)F)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(trifluoromethyl)-1,8-diazaspiro[4.5]decane-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-(tert-Butoxycarbonyl)-1-oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B1455111.png)



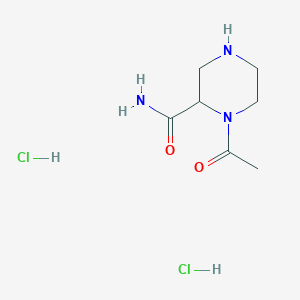
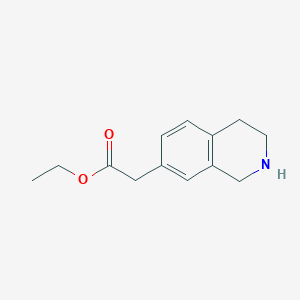
![2-(4-Ethynylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1455121.png)
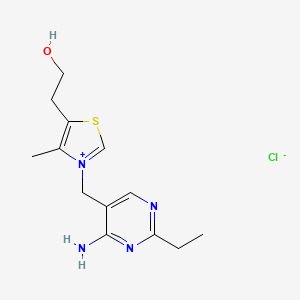
![Methyl 3-[(6-aminohexyl)carbamoyl]benzoate](/img/structure/B1455126.png)
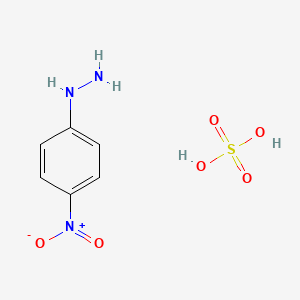
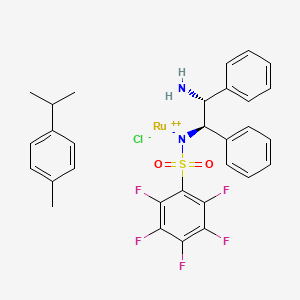
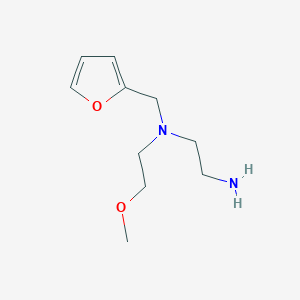
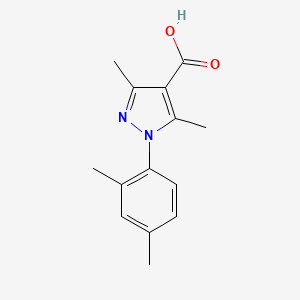
![(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B1455132.png)